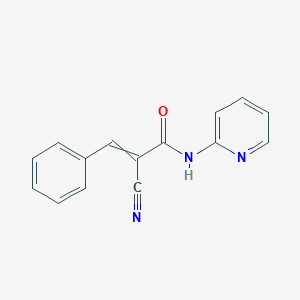
2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- is a chemical compound with a complex structure that includes a propenamide backbone, a cyano group, a phenyl ring, and a pyridinyl group
Métodos De Preparación
The synthesis of 2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-cyano-3-phenylacrylic acid with 2-aminopyridine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents such as sodium methoxide or potassium cyanide.
Aplicaciones Científicas De Investigación
2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Propenamide, 2-cyano-3-phenyl-N-2-pyridinyl-, (2E)- can be compared with other similar compounds, such as:
2-Propenamide, 2-cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-, (2E)-: This compound has a similar structure but includes a dihydroxyphenyl group instead of a pyridinyl group, leading to different chemical and biological properties.
2-Propenethioamide, 2-cyano-3-phenyl-, (E)-: This compound contains a thioamide group instead of an amide group, which can affect its reactivity and applications.
(2E)-2-Cyano-3-[4-(diethylamino)phenyl]-N-(2-pyridinyl)acrylamide:
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-cyano-3-phenyl-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O/c16-11-13(10-12-6-2-1-3-7-12)15(19)18-14-8-4-5-9-17-14/h1-10H,(H,17,18,19) |
Clave InChI |
DATACIMLAIVDGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


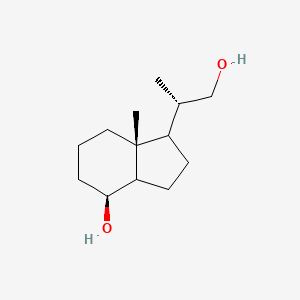
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
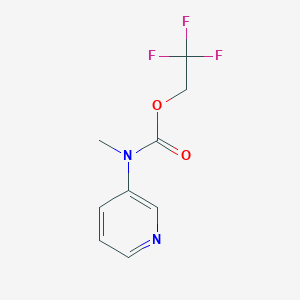
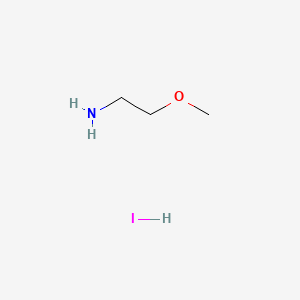

![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)

![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)

![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
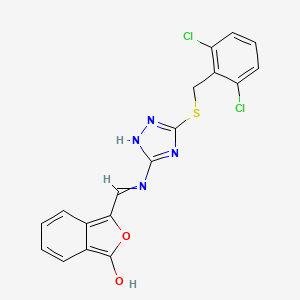
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
